1-{4-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]piperazino}-3-(phenylsulfonyl)-1-propanone
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Overview
Description
1-{4-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]piperazino}-3-(phenylsulfonyl)-1-propanone is a complex organic compound that features a pyrazole ring, a piperazine moiety, and a phenylsulfonyl group
Preparation Methods
The synthesis of 1-{4-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]piperazino}-3-(phenylsulfonyl)-1-propanone typically involves multiple steps, including the formation of the pyrazole ring, the piperazine moiety, and the sulfonylation reaction.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a diazo compound.
Formation of the Piperazine Moiety: Piperazine derivatives are often synthesized through the reaction of ethylenediamine with dihaloalkanes.
Sulfonylation Reaction: The phenylsulfonyl group can be introduced through the reaction of the corresponding phenylsulfonyl chloride with the intermediate compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-{4-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]piperazino}-3-(phenylsulfonyl)-1-propanone undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
1-{4-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]piperazino}-3-(phenylsulfonyl)-1-propanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]piperazino}-3-(phenylsulfonyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-{4-[(1-E
Properties
Molecular Formula |
C20H28N4O3S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-[4-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H28N4O3S/c1-3-24-16-18(17(2)21-24)15-22-10-12-23(13-11-22)20(25)9-14-28(26,27)19-7-5-4-6-8-19/h4-8,16H,3,9-15H2,1-2H3 |
InChI Key |
BUJGMWCNQQOOAP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN2CCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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